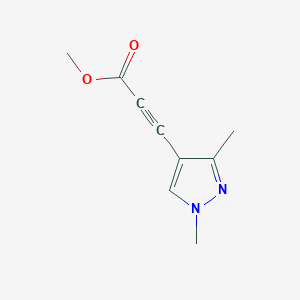
2-(2-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)essigsäure ist eine chemische Verbindung, die aufgrund ihrer einzigartigen Struktur und potenziellen Anwendungen in der wissenschaftlichen Forschung Aufmerksamkeit erregt hat. Diese Verbindung enthält eine Cyclohexylgruppe, die an einen Oxadiazolring gebunden ist, der wiederum mit einem Pyrrolring und einer Essigsäureeinheit verbunden ist. Die Kombination dieser funktionellen Gruppen verleiht der Verbindung einzigartige chemische und biologische Eigenschaften.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(2-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)essigsäure umfasst in der Regel mehrere Schritte, ausgehend von leicht verfügbaren Vorstufen. Ein üblicher Syntheseweg umfasst die folgenden Schritte:
Bildung des Oxadiazolrings: Die Cyclohexylgruppe wird durch eine Cyclisierungsreaktion unter Einbeziehung geeigneter Vorstufen wie Hydrazide und Carbonsäuren in den Oxadiazolring eingeführt.
Pyrrolringbildung: Das Oxadiazol-Zwischenprodukt wird dann unter Bedingungen, die die Bildung des Pyrrolrings fördern, mit einer geeigneten Pyrrolvorstufe umgesetzt.
Einführung der Essigsäure: Schließlich wird die Essigsäureeinheit durch eine Reaktion mit einem geeigneten Acylierungsmittel eingeführt.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung des oben beschriebenen Synthesewegs umfassen, um die Ausbeute und Reinheit zu verbessern. Dazu können die Verwendung von Katalysatoren, kontrollierte Reaktionsbedingungen und Reinigungstechniken wie Umkristallisation und Chromatographie gehören.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The cyclohexyl group is introduced to the oxadiazole ring through a cyclization reaction involving appropriate precursors such as hydrazides and carboxylic acids.
Pyrrole Ring Formation: The oxadiazole intermediate is then reacted with a suitable pyrrole precursor under conditions that promote the formation of the pyrrole ring.
Acetic Acid Introduction: Finally, the acetic acid moiety is introduced through a reaction with an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(2-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)essigsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.
Substitution: Je nach gewünschter Substitution können verschiedene Nucleophile oder Elektrophile verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
2-(2-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)essigsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller und entzündungshemmender Eigenschaften.
Medizin: Die Forschung ist im Gange, um ihre potenziellen therapeutischen Anwendungen zu untersuchen, z. B. in der Medikamentenentwicklung.
Industrie: Die Verbindung kann bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 2-(2-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)essigsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Oxadiazol- und Pyrrolringe können mit Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die genauen Pfade und Ziele hängen vom jeweiligen biologischen Kontext ab und sind Gegenstand laufender Forschung.
Wirkmechanismus
The mechanism of action of 2-(2-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The oxadiazole and pyrrole rings may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)ethan-1-amin: Teilt die Oxadiazol- und Cyclohexylgruppen, unterscheidet sich aber durch das Vorhandensein einer Aminogruppe anstelle der Pyrrol- und Essigsäureeinheiten.
(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methylaminhydrochlorid: Ähnliche Oxadiazolstruktur, aber mit einer Methylaminogruppe.
Einzigartigkeit
2-(2-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)essigsäure ist aufgrund der Kombination der Oxadiazol-, Pyrrol- und Essigsäuregruppen einzigartig, die einzigartige chemische und biologische Eigenschaften verleihen, die in den oben aufgeführten ähnlichen Verbindungen nicht vorhanden sind.
Eigenschaften
Molekularformel |
C14H17N3O3 |
|---|---|
Molekulargewicht |
275.30 g/mol |
IUPAC-Name |
2-[2-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)pyrrol-1-yl]acetic acid |
InChI |
InChI=1S/C14H17N3O3/c18-12(19)9-17-8-4-7-11(17)14-15-13(16-20-14)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,18,19) |
InChI-Schlüssel |
MGMCNXCRUPEWGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=NOC(=N2)C3=CC=CN3CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5-Oxo-7-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11790481.png)
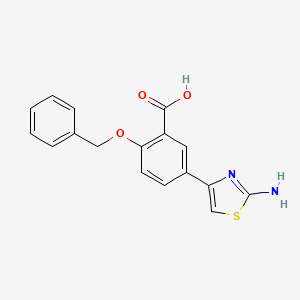
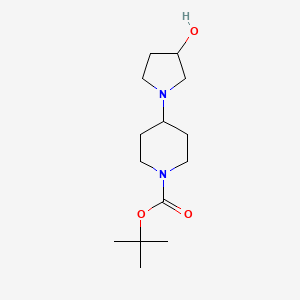

![2-(7-Cyclopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11790500.png)
![(R)-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11790509.png)

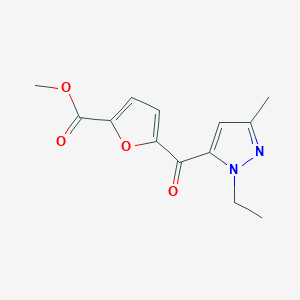
![4'-(2-Methoxyphenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid](/img/structure/B11790526.png)
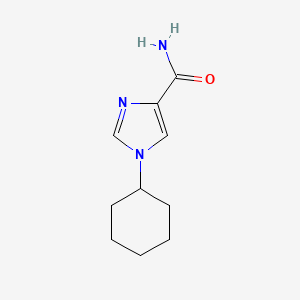
![3-(Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanoic acid](/img/structure/B11790549.png)
![2-Methyl-1-(1H-pyrrolo[2,3-B]pyridin-6-YL)propan-1-one](/img/structure/B11790553.png)
![2-(6-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11790555.png)
